

Application Notes and Protocols: Gene Expression Analysis in Response to Liarozole Fumarate

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Compound of Interest		
Compound Name:	Liarozole Fumarate	
Cat. No.:	B1675236	Get Quote

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Introduction

Liarozole Fumarate is an imidazole-based compound that functions as a potent inhibitor of cytochrome P450 enzymes, particularly CYP26A1. This enzyme is primarily responsible for the catabolism of all-trans-retinoic acid (atRA), a biologically active metabolite of vitamin A that plays a crucial role in cell differentiation, proliferation, and apoptosis. By inhibiting CYP26A1, liarozole leads to an increase in intracellular concentrations of atRA, thereby amplifying endogenous retinoid signaling pathways. This "retinoid-sparing" effect underlies its therapeutic potential in various dermatological conditions and oncology. These application notes provide a comprehensive overview of the methodologies to analyze gene expression changes induced by liarozole fumarate, present quantitative data from relevant studies, and offer detailed protocols for experimental workflows.

Mechanism of Action: Retinoic Acid Signaling Pathway

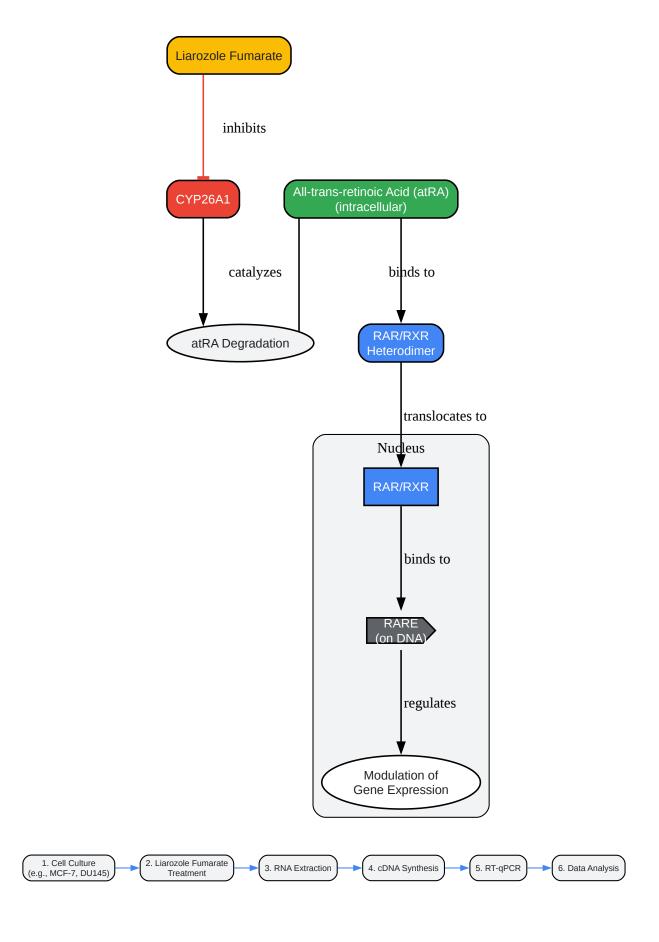
Liarozole's primary mechanism of action is the inhibition of CYP26A1, a key enzyme in the degradation of all-trans-retinoic acid (atRA). This inhibition results in an accumulation of intracellular atRA. Subsequently, atRA binds to the retinoic acid receptor (RAR) which then forms a heterodimer with the retinoid X receptor (RXR). This RAR/RXR heterodimer



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translocates to the nucleus and binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes. This binding modulates the transcription of these genes, leading to downstream cellular effects.







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